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Introduction
3-Iodopyridine is a highly valuable and versatile heteroaryl halide building block in organic

synthesis. Its unique electronic properties and the reactivity of the carbon-iodine bond make it

an essential precursor for the synthesis of a wide array of functionalized pyridine derivatives.

The pyridine motif is a ubiquitous structural element in pharmaceuticals, agrochemicals, and

functional materials, rendering 3-iodopyridine a key starting material in drug discovery and

materials science.[1][2] The carbon-iodine bond in 3-iodopyridine is significantly more reactive

than its bromo or chloro counterparts, enabling milder reaction conditions and broader

substrate scope in various cross-coupling reactions.[2] This guide provides a comprehensive

overview of the utility of 3-iodopyridine in several pivotal C-C and C-N bond-forming reactions,

complete with quantitative data, detailed experimental protocols, and mechanistic diagrams.

Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 3-iodopyridine is crucial for its

effective use in synthesis.
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Property Value

Molecular Formula C₅H₄IN

Molecular Weight 205.00 g/mol [3]

CAS Number 1120-90-7[1]

Appearance Off-white to yellow crystalline solid

Melting Point 53-56 °C[4]

Boiling Point 191-195 °C

IUPAC Name 3-iodopyridine[3]

Core Applications in Cross-Coupling Reactions
3-Iodopyridine is an excellent substrate for a multitude of palladium- and copper-catalyzed

cross-coupling reactions, allowing for the introduction of diverse functionalities at the 3-position

of the pyridine ring.

Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds between 3-
iodopyridine and various organoboron compounds, typically aryl or vinyl boronic acids and

their esters.[5] This reaction is widely employed in the synthesis of biaryl and vinyl-substituted

pyridines, which are common scaffolds in many biologically active molecules.[6]
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Coupling
Partner

Catalyst
(mol%)

Base Solvent Temp (°C) Time (h) Yield (%)

Phenylboro

nic acid

Pd(PPh₃)₄

(5)
Na₂CO₃

Propylene

Carbonate/

H₂O

130 - 93[7]

4-

Biphenylbo

ronic acid

Pd(PPh₃)₄

(5)
Na₂CO₃

Propylene

Carbonate/

H₂O

130 - 90[7]

4-

Fluorophen

ylboronic

acid

Pd(PPh₃)₄

(5)
Na₂CO₃

Propylene

Carbonate/

H₂O

130 - 85[7]

p-

Tolylboroni

c acid

Pd(OAc)₂

(2), SPhos

(4)

K₃PO₄
1,4-

Dioxane
80 12 95

3,5-

Dimethylph

enylboronic

acid

Pd₂(dba)₃

(1), XPhos

(2)

Cs₂CO₃ Toluene 100 16 92

A general procedure for the Suzuki-Miyaura coupling of 3-iodopyridine with an arylboronic

acid is as follows:

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-
iodopyridine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a base such as K₂CO₃ or

Cs₂CO₃ (2.0-3.0 equiv.).

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any necessary ligand.

Add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water).

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the

starting material is consumed, as monitored by TLC or LC-MS.[8]
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Upon completion, cool the reaction to room temperature.

Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl

acetate).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel to afford the desired

3-arylpyridine.[8]

Suzuki-Miyaura Catalytic Cycle

Pd(0)L₂

Ar-Pd(II)L₂(I)

Oxidative Addition
(3-Iodopyridine)

Ar-Pd(II)L₂(R)Transmetalation
(R-B(OH)₂)

Reductive Elimination

3-Arylpyridine
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Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond

between 3-iodopyridine and a terminal alkyne. This reaction is catalyzed by a palladium

complex and a copper(I) co-catalyst in the presence of a base.[9] It provides access to a wide

range of 3-alkynylpyridines, which are important intermediates in medicinal chemistry and

materials science.[7]
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Alkyne
Pd
Catalyst
(mol%)

Cu
Catalyst
(mol%)

Base Solvent
Temp
(°C)

Time (h)
Yield
(%)

Phenylac

etylene

PdCl₂(PP

h₃)₂ (2)
CuI (4) Et₃N DMF 65 3 95[1]

Trimethyl

silylacetyl

ene

Pd(PPh₃)

₄ (5)
CuI (10) i-Pr₂NEt THF 50 4 92

1-

Heptyne

PdCl₂(PP

h₃)₂ (2)
CuI (4) Et₃N DMF 65 5 88[1]

4-

Ethynylto

luene

PdCl₂(PP

h₃)₂ (1.5)
CuI (3)

Piperidin

e
Toluene 80 2 96

2-Methyl-

3-butyn-

2-ol

PdCl₂(PP

h₃)₂ (2)
CuI (4) Et₃N DMF 65 3 91[1]

A general procedure for the Sonogashira coupling of 3-iodopyridine with a terminal alkyne is

as follows:

To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert

atmosphere, add 3-iodopyridine (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5

mol%), and copper(I) iodide (4-10 mol%).[10]

Add an anhydrous solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine, 2-3

equiv.).[10]

Stir the mixture at room temperature for 5-10 minutes.

Slowly add the terminal alkyne (1.1-1.5 equiv.) to the reaction mixture via syringe.[10]

Heat the reaction to the specified temperature (typically 40-80 °C) and monitor its progress

by TLC.
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Upon completion, cool the reaction mixture to room temperature.

Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of

celite.

Wash the filtrate with water and brine, dry the organic layer over anhydrous MgSO₄, and

concentrate under reduced pressure.[10]

Purify the crude product by flash column chromatography on silica gel.[10]

Palladium Cycle

Copper Cycle

Pd(0)L₂

Ar-Pd(II)L₂(I)

Oxidative Addition
(3-Iodopyridine)

Ar-Pd(II)L₂(C≡CR)

Transmetalation

Reductive Elimination

3-Alkynylpyridine

Cu(I)-C≡CR

Transmetalation

H-C≡CR

Deprotonation
(Base)
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Catalytic cycles of the Sonogashira coupling reaction.

Heck Reaction
The Heck reaction involves the palladium-catalyzed coupling of 3-iodopyridine with an alkene

to form a substituted alkene.[11] This reaction is a valuable tool for the vinylation of the pyridine

ring.

| Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :---

| :--- | :--- | :--- | :--- | | Styrene | Pd(OAc)₂ (1), P(o-tolyl)₃ (2) | Et₃N | Acetonitrile | 100 | 16 | 85 | |

n-Butyl acrylate | Pd(OAc)₂ (0.1) | K₂CO₃ | DMF | 140 | 4 | 92 | | Ethyl acrylate | Pd(OAc)₂ (0.1) |

K₂CO₃ | DMF | 140 | 4 | 94 | | 1-Octene | PdCl₂(PPh₃)₂ (2) | NaOAc | DMA | 120 | 24 | 78 | |

Cyclohexene | Pd(OAc)₂ (2), PPh₃ (4) | Ag₂CO₃ | Toluene | 110 | 18 | 65 |

A general procedure for the Heck reaction of 3-iodopyridine with an alkene is as follows:

In a sealed tube, combine 3-iodopyridine (1.0 equiv.), the alkene (1.2-1.5 equiv.), the

palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a ligand if necessary (e.g., a phosphine

ligand).

Add a base (e.g., Et₃N, K₂CO₃, or NaOAc, 1.5-2.5 equiv.) and a suitable solvent (e.g., DMF,

acetonitrile, or toluene).

Seal the tube and heat the reaction mixture to the required temperature (typically 100-140

°C).

Monitor the reaction by GC-MS or LC-MS.

After completion, cool the reaction to room temperature.

Dilute with water and extract with an organic solvent.

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

Purify the product by column chromatography.
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Heck Reaction Catalytic Cycle
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β-Hydride Elimination

Substituted Alkene

Reductive Elimination
(Base)
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Catalytic cycle of the Heck reaction.

Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the

formation of C-N bonds, enabling the synthesis of N-arylpyridines from 3-iodopyridine and a

primary or secondary amine.[12] This reaction is of paramount importance in the

pharmaceutical industry for the synthesis of a vast number of drug candidates.[13]
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Amine
Pd
Catalyst
(mol%)

Ligand
(mol%)

Base Solvent
Temp
(°C)

Time (h)
Yield
(%)

Aniline
Pd₂(dba)

₃ (1)

XPhos

(2)
NaOtBu Toluene 100 12 91

Morpholi

ne

Pd(OAc)₂

(2)

BINAP

(3)
Cs₂CO₃

1,4-

Dioxane
110 18 88

n-

Butylami

ne

Pd₂(dba)

₃ (1.5)

BrettPho

s (3)
K₃PO₄ t-BuOH 90 24 85

Pyrrolidin

e

Pd(OAc)₂

(2)

RuPhos

(4)
LiHMDS THF 80 16 93

Indole
Pd₂(dba)

₃ (1)

DavePho

s (2)
NaOtBu Toluene 110 20 82

A general procedure for the Buchwald-Hartwig amination of 3-iodopyridine is as follows:

To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂,

1-3 mol%), the phosphine ligand (e.g., XPhos, 2-6 mol%), and the base (e.g., NaOtBu or

Cs₂CO₃, 1.2-1.5 equiv.).[14]

Seal the tube, and evacuate and backfill with an inert gas three times.

Add 3-iodopyridine (1.0 equiv.), the amine (1.1-1.2 equiv.), and an anhydrous, degassed

solvent (e.g., toluene or 1,4-dioxane).[14]

Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110

°C).

Monitor the reaction's progress by TLC or LC-MS.

Upon completion, cool the mixture to room temperature, dilute with an organic solvent, and

filter through celite.[14]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 14 Tech Support

https://www.benchchem.com/product/b074083?utm_src=pdf-body
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_the_Buchwald_Hartwig_Amination_of_4_Bromo_2_chloro_6_iodopyridin_3_ol.pdf
https://www.benchchem.com/product/b074083?utm_src=pdf-body
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_the_Buchwald_Hartwig_Amination_of_4_Bromo_2_chloro_6_iodopyridin_3_ol.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_the_Buchwald_Hartwig_Amination_of_4_Bromo_2_chloro_6_iodopyridin_3_ol.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b074083?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wash the filtrate with water and brine, dry the organic layer, and concentrate.

Purify the product by flash chromatography.

Buchwald-Hartwig Amination Catalytic Cycle

Pd(0)L

Ar-Pd(II)L(I)

Oxidative Addition
(3-Iodopyridine)

Ar-Pd(II)L(NR₂)

Amine Coordination
& Deprotonation (Base)

Reductive Elimination

3-Aminopyridine
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Catalytic cycle of the Buchwald-Hartwig amination.

Ullmann Coupling
The Ullmann reaction is a copper-catalyzed coupling reaction that can be used for both C-C

(homocoupling) and C-N or C-O bond formation.[15] While traditionally requiring harsh

conditions, modern protocols with various ligands have made it a more versatile tool.
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Couplin
g
Partner

Cu
Catalyst
(mol%)

Ligand Base Solvent
Temp
(°C)

Time (h)
Yield
(%)

3-

Iodopyrid

ine

(homoco

upling)

CuI (10)

1,10-

Phenanth

roline

Cs₂CO₃ DMF 110 24 78

Phenol CuI (5)
Picolinic

acid
K₃PO₄ DMSO 120 18 74[9]

Aniline CuI (10) L-Proline K₂CO₃ DMSO 90 24 85

Imidazole CuI (10) L-Proline K₂CO₃ DMSO 110 24 92

Pyrrole CuI (10) L-Proline K₂CO₃ DMSO 110 24 88

A general procedure for the Ullmann condensation of 3-iodopyridine with an N-heterocycle is

as follows:

To a reaction vessel, add CuI (5-10 mol%), a ligand (e.g., L-proline, 10-20 mol%), the N-

heterocycle (1.0 equiv.), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv.).

Add 3-iodopyridine (1.2 equiv.) and a polar aprotic solvent such as DMSO or DMF.

Heat the reaction mixture to the desired temperature (typically 90-130 °C) under an inert

atmosphere.

Monitor the reaction by TLC.

After completion, cool the reaction, dilute with water, and extract with an organic solvent.

Wash the combined organic layers, dry, and concentrate.

Purify the product by column chromatography.
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Ullmann Coupling (C-N Bond Formation)

3-Iodopyridine + R₂NH

Cu(I) Catalyst
Ligand, Base

3-(NR₂)Pyridine

Click to download full resolution via product page

General scheme of the Ullmann C-N coupling reaction.

Conclusion
3-Iodopyridine has firmly established itself as a cornerstone building block in modern organic

synthesis. Its high reactivity in a diverse range of powerful cross-coupling reactions, including

the Suzuki-Miyaura, Sonogashira, Heck, Buchwald-Hartwig, and Ullmann reactions, provides

synthetic chemists with a reliable and versatile tool for the construction of complex pyridine-

containing molecules. The ability to introduce a wide array of aryl, vinyl, alkynyl, and amino

functionalities under increasingly mild and efficient conditions underscores the enduring

importance of 3-iodopyridine in the fields of medicinal chemistry, agrochemical synthesis, and

materials science. The continued development of novel catalytic systems is expected to further

expand the utility of this indispensable heteroaryl halide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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